5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine
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Overview
Description
5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine typically involves the reaction of 4-chlorobenzaldehyde with chloromethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines depending on the nucleophile used
Scientific Research Applications
5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-oxazolidine
- 5-(Hydroxymethyl)-2-(4-chlorophenyl)-1,3-oxazolidine
- 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine
Uniqueness
5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine is unique due to the presence of both a chloromethyl group and a 4-chlorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,9-10,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPFRUMIOXIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=C(C=C2)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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